Hemiphroside B Nonaacetate

Lipophilicity Membrane Permeability Prodrug Strategy

Buy Hemiphroside B Nonaacetate, a peracetylated phenylpropanoid glycoside with nine acetyl groups (MW 1060.95, C₄₉H₅₆O₂₆). This extensive acetylation yields >1000× increased lipophilicity (cLogP ~2.8 vs ~-0.5) for enhanced membrane permeability and intracellular delivery in prodrug studies. Ideal for SAR and controlled-release investigations requiring non-acetylated analog comparison. Standard purity: ≥98%.

Molecular Formula C49H56O26
Molecular Weight 1061.0 g/mol
Cat. No. B14755233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemiphroside B Nonaacetate
Molecular FormulaC49H56O26
Molecular Weight1061.0 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C49H56O26/c1-23(50)62-21-39-42(68-29(7)56)44(69-30(8)57)47(71-32(10)59)49(73-39)75-45-43(74-41(60)16-13-33-11-14-35(64-25(3)52)37(19-33)66-27(5)54)40(22-63-24(2)51)72-48(46(45)70-31(9)58)61-18-17-34-12-15-36(65-26(4)53)38(20-34)67-28(6)55/h11-16,19-20,39-40,42-49H,17-18,21-22H2,1-10H3/b16-13+/t39-,40-,42-,43-,44+,45+,46-,47-,48-,49+/m1/s1
InChIKeyLDRYJMGKCCNYBN-NBSQHELQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemiphroside B Nonaacetate: Sourcing and Selection Guide for Acetylated Phenylpropanoid Glycoside


Hemiphroside B Nonaacetate (CAS 132302-25-1) is a peracetylated phenylpropanoid glycoside derivative obtained from the natural phenylpropanoid Hemiphroside B. It is characterized by the presence of nine acetyl groups on its parent scaffold, resulting in a molecular formula of C₄₉H₅₆O₂₆ and a molecular weight of 1060.95 g/mol [1][2]. This extensive acetylation fundamentally alters its physicochemical properties, including increased lipophilicity and altered metabolic stability, distinguishing it from non-acetylated phenylpropanoid glycosides like Hemiphroside B [1][3].

Why Generic Phenylpropanoid Glycoside Replacement is Insufficient: The Case for Hemiphroside B Nonaacetate


The nonaacetate derivative of Hemiphroside B is not functionally interchangeable with its parent compound or other structurally similar phenylpropanoid glycosides such as Hemiphroside A, Plantamajoside, or Acteoside. The presence of nine acetyl groups confers distinct physicochemical properties that are critical for specific research applications. While the parent compound Hemiphroside B has demonstrated potent antioxidant activity in various assays [1], the nonaacetate form exhibits significantly increased lipophilicity, which can enhance its ability to penetrate cellular membranes and biological barriers . Furthermore, acetylation is a well-established prodrug strategy that can improve metabolic stability and alter the pharmacokinetic profile of natural products [2]. Therefore, substituting Hemiphroside B Nonaacetate with a non-acetylated analog would fail to recapitulate the intended experimental outcomes in studies focused on membrane permeability, intracellular delivery, or the effects of acetylation on bioactivity.

Quantitative Differentiation Evidence: Hemiphroside B Nonaacetate vs. In-Class Comparators


Enhanced Lipophilicity and Predicted Membrane Permeability Compared to Parent Hemiphroside B

The nonaacetate derivative of Hemiphroside B exhibits a substantially increased calculated partition coefficient (cLogP) relative to the non-acetylated parent molecule. This increase in lipophilicity is a direct consequence of the nine acetyl groups masking polar hydroxyl moieties [1]. While the parent Hemiphroside B has a predicted cLogP of approximately -0.5, indicating poor membrane permeability, the nonaacetate form has a predicted cLogP of ~2.8, suggesting a >1000-fold increase in predicted lipophilicity and, consequently, enhanced passive membrane diffusion [2]. This property is critical for in vitro cell-based assays and in vivo studies where intracellular target engagement is required.

Lipophilicity Membrane Permeability Prodrug Strategy

Potent Antioxidant Activity of the Parent Scaffold Validated by Direct Comparison to Ascorbic Acid

Although direct antioxidant data for the nonaacetate derivative are not available, the parent compound Hemiphroside B has demonstrated robust antioxidant activity in multiple assay systems. In a study evaluating phenylethanoid glycosides from Picrorhiza scrophulariiflora, Hemiphroside B (along with compounds 1, 2, and 6) exhibited potent scavenging effects against hydroxyl radicals and superoxide anion radicals that were comparable to those of ascorbic acid (vitamin C), a positive control [1][2]. This establishes the fundamental antioxidant capacity of the core scaffold, which is a key attribute for research in oxidative stress-related pathologies.

Antioxidant Radical Scavenging Oxidative Stress

Validation of Parent Compound's Antioxidant Activity with Quantified Superiority to Vitamin C

In a comprehensive study of compounds isolated from the Tibetan medicinal herb Lagotis brevituba, Hemiphroside B (compound 3) demonstrated exceptional antioxidant activity in both DPPH and ABTS radical scavenging assays. The study reported that Hemiphroside B was one of four compounds with an antioxidant activity IC₅₀ value lower than that of the positive control, vitamin C (VC), indicating that its antioxidant potency was superior to vitamin C in these specific assays [1]. This finding further substantiates the potent bioactivity of the Hemiphroside B core structure and provides a benchmark for evaluating the activity of its derivatives, including the nonaacetate form.

Antioxidant DPPH ABTS IC₅₀

Demonstrated Therapeutic Potential in Combination Therapy for Diabetes

A patent (Long Fengrong, 2017) discloses a diabetes treatment medicine that is produced from a combination of four active ingredients: liensinine, swertiamarin, clerodendrin A, and hemiphroside B . The patent claims that this combination exerts effects of blood glucose lowering and blood fat regulation, and can be used for treating diabetes with characteristics of a short treatment cycle, no drug resistance, and safety . While the patent does not specify whether Hemiphroside B or its nonaacetate derivative is used, it validates the therapeutic potential of the Hemiphroside B scaffold in a complex disease setting.

Diabetes Blood Glucose Combination Therapy

Defined Research Applications for Hemiphroside B Nonaacetate Based on Quantitative Evidence


Investigating the Role of Acetylation in Prodrug Strategy and Membrane Permeability

Due to its >1000-fold increase in calculated lipophilicity (cLogP ~2.8) compared to the parent Hemiphroside B (cLogP ~ -0.5), Hemiphroside B Nonaacetate is the compound of choice for studies examining the impact of peracetylation on cellular uptake and intracellular delivery of phenylpropanoid glycosides [1][2]. This property makes it a valuable tool in developing prodrugs where enhanced membrane permeability is required to achieve intracellular target engagement [1].

Structure-Activity Relationship (SAR) Studies of Phenylpropanoid Glycosides

The well-characterized and potent antioxidant activity of the parent scaffold, Hemiphroside B, which has been shown to be comparable to or even surpass that of vitamin C in DPPH and ABTS assays, makes Hemiphroside B Nonaacetate an ideal comparator for SAR studies [1][2]. Researchers can use this compound to systematically assess the contribution of specific hydroxyl group acetylation to bioactivity, metabolic stability, and physicochemical properties in this important class of natural products [1][2].

In Vitro and In Vivo Pharmacokinetic and Metabolism Studies

The peracetylated form of Hemiphroside B is expected to undergo deacetylation by esterases in biological systems, releasing the active parent compound Hemiphroside B [1]. This makes Hemiphroside B Nonaacetate a valuable tool for controlled-release studies and for investigating the pharmacokinetic profile of a natural product-derived prodrug. Researchers can use it to track the time-dependent release and subsequent bioavailability of the active Hemiphroside B scaffold [1].

Metabolic Disease Research Leveraging Validated Parent Scaffold Activity

The inclusion of Hemiphroside B as a key component in a patented antidiabetic formulation, which claims blood glucose-lowering and lipid-regulating effects, validates the therapeutic potential of this chemical scaffold in metabolic disorders [1]. Hemiphroside B Nonaacetate can therefore be employed as a prodrug or a reference standard in further research exploring the mechanism of action of Hemiphroside B and related compounds in diabetes, obesity, and associated metabolic syndromes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hemiphroside B Nonaacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.